2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11NS2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thienothiophene Core: The thienothiophene core can be synthesized through various methods, including electrophilic cyclization of methyl 4-(thien-3-yl)-1,3-keto-aldehyde using polyphosphoric acid (PPA) in chlorobenzene.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group is introduced through nucleophilic substitution reactions, often using ethylene diamine as a reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Halogenated thienothiophene derivatives
Scientific Research Applications
2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-{5-(Trifluoromethyl)thieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a methyl group.
Thieno[3,2-b]thiophene derivatives: Compounds with similar thienothiophene cores but different substituents.
Uniqueness
2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of novel materials and bioactive molecules .
Properties
IUPAC Name |
2-(5-methylthieno[2,3-b]thiophen-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS2.ClH/c1-6-4-8-7(2-3-10)5-11-9(8)12-6;/h4-5H,2-3,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWYYIWTIBMXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)SC=C2CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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